1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Description

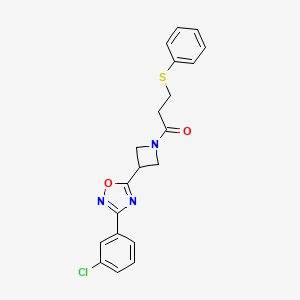

This compound features a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 5, linked to an azetidine (four-membered nitrogen-containing ring) at position 2. The azetidine is further connected via a propan-1-one backbone to a phenylthio group. The 3-chlorophenyl group may enhance electronic effects and binding affinity, while the azetidine ring could modulate conformational flexibility compared to bulkier substituents .

Properties

IUPAC Name |

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-16-6-4-5-14(11-16)19-22-20(26-23-19)15-12-24(13-15)18(25)9-10-27-17-7-2-1-3-8-17/h1-8,11,15H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIOCRRXWRTCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for the compound is , with a molecular weight of approximately 367.85 g/mol. Its structure contains multiple functional groups, including a chlorophenyl moiety and an oxadiazole ring, which are known to contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 367.85 g/mol |

| LogP (Partition Coefficient) | 4.5 |

| Solubility | Poorly soluble in water |

| Melting Point | Not determined |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown high cytotoxicity against MCF-7 breast cancer cells in vitro, outperforming standard treatments like Tamoxifen .

The proposed mechanisms by which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells, which is critical for inhibiting tumor growth.

- Cell Cycle Arrest : They may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.

- Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit enzymes involved in tumor proliferation and metastasis .

Case Studies

- Cytotoxicity Against MCF-7 Cells :

- Structure-Activity Relationship (SAR) :

Comparative Analysis of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)... | 15 | Induces apoptosis and inhibits cell cycle |

| 1-(4-Methoxyphenyl)-3-(phenylthio)propan-1-one | 20 | Inhibits key metabolic enzymes |

| Tamoxifen | 25 | Estrogen receptor antagonist |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In a study examining various derivatives of 1,2,4-oxadiazoles, it was found that these compounds demonstrated potent activity against several bacterial strains, particularly gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .

- Case Study : A series of synthesized 1,3,4-oxadiazole derivatives were tested for their antimicrobial efficacy. The results showed that modifications in the side chains significantly influenced their activity levels against different pathogens .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For instance, certain derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

- Case Study : A research team synthesized novel oxadiazole-based compounds and evaluated their cytotoxic effects on various cancer cell lines (e.g., HCT116, MCF7). The findings suggested that these compounds could serve as promising leads for developing new anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Insights

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core contrasts with 1,3,4-oxadiazoles (e.g., oxadiazon) and pyrazoles (). Azetidine’s four-membered ring provides moderate rigidity compared to cyclobutane () or piperidine derivatives (), balancing conformational flexibility and steric hindrance .

Substituent Effects :

- The 3-chlorophenyl group is shared with oxadiazon and ’s cyclobutane derivative. Chlorine’s electron-withdrawing effects may improve binding to hydrophobic pockets in biological targets .

- The phenylthio group introduces sulfur-based lipophilicity, similar to dithiocarbamates () and 3-chlorophenylsulfanyl (). Sulfur atoms can enhance membrane permeability and metabolic stability .

Biological Activity Trends: Compounds with 1,2,4-oxadiazoles (e.g., L694247) often target neurological receptors, while 1,3,4-oxadiazoles (e.g., oxadiazon) are herbicidal. The target compound’s hybrid structure may bridge these applications .

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Predictions

| Property | Target Compound | 3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid | Oxadiazon |

|---|---|---|---|

| Molecular Weight | ~409.9 g/mol | ~428.8 g/mol | 345.2 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~4.1 |

| Solubility | Low (phenylthio group) | Moderate (carboxylic acid) | Very low |

| Metabolic Stability | High (azetidine stability) | Moderate | Low (rapid degradation) |

Notes:

- Azetidine’s stability may enhance metabolic resistance versus oxadiazon’s labile 1,3,4-oxadiazolone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.